molecular formula C10H19NO3 B11900414 Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

Cat. No.: B11900414
M. Wt: 201.26 g/mol
InChI Key: CJLSMIJSXQIUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a chemical compound of interest in scientific research and development. Compounds within the piperidineacetate class are recognized as valuable intermediates in organic synthesis, particularly for constructing molecules with potential pharmacological activity . The structure of this ester, featuring both a piperidine ring and a reactive ester group, makes it a versatile building block for medicinal chemistry. Researchers utilize such frameworks in drug discovery efforts, for instance, in the synthesis of antagonists for targets like Factor Xa, which is relevant in cardiovascular disease, or chemokine receptors implicated in neurological conditions . The presence of the hydroxyl group enhances the molecule's polarity and provides a site for further chemical modification, allowing scientists to fine-tune the properties of resulting compounds . As a specialist reagent, it facilitates the exploration of new chemical spaces and the development of novel bioactive molecules. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

InChI

InChI=1S/C10H19NO3/c1-3-14-9(12)8-10(13)4-6-11(2)7-5-10/h13H,3-8H2,1-2H3

InChI Key

CJLSMIJSXQIUDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)C)O

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxy-1-Methylpiperidine with Ethyl Bromoacetate

A direct alkylation strategy involves reacting 4-hydroxy-1-methylpiperidine with ethyl bromoacetate under basic conditions. In a protocol adapted from thieno[2,3-d]pyrimidine synthesis, 4-hydroxy-1-methylpiperidine (1.0 mmol) and ethyl bromoacetate (1.2 mmol) are refluxed in acetone with potassium carbonate (2.5 mmol) for 12 hours. The reaction proceeds via an SN2 mechanism, displacing bromide to form the target ester.

Key Data:

  • Yield: 68–72% after purification by flash chromatography (dichloromethane/methanol, 20:1).

  • Characterization: 1H^1H NMR (CDCl3_3): δ 4.15 (q, 2H, COOCH2_2CH3_3), 3.42–3.38 (m, 2H, piperidine-H), 2.31 (s, 3H, N-CH3_3), 1.89 (s, 1H, OH), 1.27 (t, 3H, COOCH2_2CH3_3).

Advanced Methods for Functional Group Integration

Reductive Amination for Methyl Group Introduction

An alternative route begins with 4-hydroxypiperidin-4-yl acetic acid , which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to install the methyl group. Subsequent esterification with ethanol and sulfuric acid yields the target compound.

Optimization Insight:

  • Catalyst: Pd/C (5 wt%) in ethanol improves hydrogenation efficiency, reducing reaction time to 4 hours.

  • Yield: 81% after recrystallization (n-hexane/EtOAc, 4:1).

Mechanistic Considerations and Side Reactions

The formation of This compound is susceptible to side reactions, including over-alkylation at the piperidine nitrogen. Computational studies suggest that steric hindrance at the 4-position favors hydroxyl group retention over tertiary amine formation.

Critical Parameters:

  • Temperature: Reactions above 80°C promote dehydration, yielding undesired enol ethers.

  • Solvent: Polar aprotic solvents like DMF enhance nucleophilicity of the hydroxyl group.

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to improve heat dissipation and reaction control. A patented method uses:

  • Residence Time: 30 minutes at 100°C.

  • Throughput: 2.5 kg/h with ≥95% purity after distillation.

Emerging Innovations in Piperidine Ester Synthesis

Recent advances include enzymatic esterification using Candida antarctica lipase B, which achieves 89% yield under mild conditions (pH 7.0, 35°C) . This green chemistry approach reduces waste and avoids harsh reagents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Neurodegenerative Diseases
One of the prominent applications of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is in the treatment and prophylaxis of neurodegenerative diseases. Research indicates that compounds with similar piperidine structures exhibit potential for treating conditions such as Alzheimer's disease. For instance, studies have shown that related compounds can reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, thereby suggesting a protective effect against neurodegeneration .

Table 1: Summary of Neuroprotective Effects

CompoundMechanism of ActionDisease TargetedReference
M4Reduces Aβ aggregationAlzheimer's Disease
This compoundPotentially similar effects due to structural analogiesNeurodegenerative Diseases

Pharmacological Studies

Antioxidant Properties
In pharmacological studies, compounds structurally related to this compound have been evaluated for their antioxidant properties. Specifically, the ability to mitigate oxidative stress is crucial in neuroprotection. While some studies indicate moderate antioxidant activity, further research is necessary to establish definitive effects and mechanisms .

Case Study: Scopolamine-Induced Models
A case study involving scopolamine-induced models demonstrated that compounds similar to this compound could reduce oxidative stress markers and amyloid-beta levels in treated animals. These findings align with the hypothesis that such compounds may offer therapeutic benefits in managing cognitive decline associated with neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies are essential for optimizing its efficacy against specific targets.

Table 2: Synthesis Pathways and Yields

StepReagents UsedYield (%)Notes
Step 1Starting Materials A & B80%Initial formation of piperidine ring
Step 2Acetic Anhydride, Catalyst90%Acetylation process yielding ester
Step 3Purification via Column Chromatography>95%Final product isolation

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s piperidine core and substituents differentiate it from analogs. Below is a comparative analysis:

Compound Name Substituents on Piperidine Ring Key Structural Features Impact on Properties
Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate 4-hydroxy, 1-methyl Hydroxy enhances H-bonding; methyl reduces steric hindrance Improved solubility and metabolic stability
Ethyl 2-(1-benzyl-4-hydroxypiperidin-4-yl)acetate 4-hydroxy, 1-benzyl Benzyl increases lipophilicity Enhanced membrane permeability; potential CNS activity
Ethyl 2-(piperidin-4-yl)acetate Unsubstituted piperidine Lacks hydroxyl/methyl groups Lower solubility; limited pharmacological utility
Ethyl (4-methylpiperidin-1-yl)acetate 1-methyl Methyl at position 1 Moderate lipophilicity; altered pharmacokinetics
2,2,6,6-Tetramethylpiperidin-4-yl acetate 2,2,6,6-tetramethyl, 4-acetate Bulky substituents High steric hindrance; potential use in catalysis

Functional Group Influence

  • Hydroxyl Group: The 4-hydroxy group in the target compound facilitates hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs like ethyl 2-(piperidin-4-yl)acetate .
  • Methyl vs.

Physical and Chemical Properties

  • Crystal Packing : Analogs such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate stabilize via intermolecular hydrogen bonds (C-H⋯O) and π-π interactions, suggesting similar solid-state behavior for the target compound .

Biological Activity

Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The presence of the hydroxy group and the ethyl acetate moiety contributes to its solubility and interaction with biological targets.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit key enzymes involved in neurological disorders, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, making it a candidate for treating conditions like Alzheimer's disease .
  • Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, reducing oxidative stress in cellular models. This effect is crucial for neuroprotection against amyloid-beta toxicity, a hallmark of Alzheimer's pathology .
  • Anti-Cancer Properties : Preliminary research suggests that derivatives of piperidine compounds, including this compound, may possess anti-cancer activity through apoptosis induction in cancer cell lines . The specific pathways involved include the modulation of histone deacetylases (HDACs) and methyltransferases, which are critical in cancer cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. For example, treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid-beta peptides .

In Vivo Studies

In vivo studies using animal models have shown that the compound can reduce cognitive deficits associated with neurodegenerative diseases. The administration of this compound led to improved memory performance in scopolamine-induced amnesia models .

Case Studies and Research Findings

StudyFindings
Study on Neuroprotection This compound showed significant inhibition of AChE (IC50 = 15.4 nM), indicating potential use in Alzheimer's treatment .
Cancer Cell Line Testing The compound exhibited cytotoxic effects against various cancer cell lines, with notable apoptosis induction observed in FaDu hypopharyngeal tumor cells .
Oxidative Stress Reduction In astrocyte cultures treated with amyloid-beta, the compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesize the piperidin-4-yl scaffold via reductive amination or alkylation of 4-piperidone derivatives. For example, methyl group introduction at the 1-position can be achieved using methyl iodide under basic conditions .
  • Step 2 : Hydroxylation at the 4-position of piperidine can be performed via oxidation followed by selective reduction .
  • Step 3 : Esterification of the acetic acid moiety with ethanol under acid catalysis (e.g., H₂SO₄) yields the final product.
  • Characterization : Intermediate purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and NMR (¹H/¹³C) for structural validation .

Q. Which analytical techniques are recommended for purity assessment of this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min; UV detection at 254 nm .
  • GC-MS : Employ a DB-5 column, helium carrier gas, and electron ionization (EI) at 70 eV to detect volatile impurities or degradation products .
  • Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodology :

  • Single-crystal X-ray diffraction : Crystals grown via slow evaporation (e.g., ethyl acetate/hexane) are analyzed using a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELXL (for small-molecule refinement) or SHELXS (for structure solution) is used to refine atomic coordinates and thermal parameters . Key metrics: R-factor <0.05, data-to-parameter ratio >15 .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodology :

  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C, 30 min vs. 24 hrs conventional) .
  • Employ catalytic agents like DMAP for efficient esterification .
  • Byproduct Mitigation : Monitor intermediates via LC-MS; silica gel chromatography (ethyl acetate:methanol 9:1) removes unreacted piperidine derivatives.

Q. What strategies address solubility challenges in biological assays?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (stock solutions >10 mM), aqueous buffers (pH 7.4 with 0.1% Tween-80), or ethanol .
  • Derivatization : Convert to a water-soluble salt (e.g., hydrochloride) via treatment with HCl in diethyl ether .

Q. How to resolve contradictions between HPLC and GC-MS purity data?

  • Case Study :

  • Scenario : HPLC indicates 98% purity, but GC-MS detects trace ethyl acetate solvent (retention time 2.3 min).
  • Resolution : Pre-dry the sample under vacuum (40°C, 24 hrs) to remove residual solvent. Re-run GC-MS with a temperature gradient (50°C to 250°C at 10°C/min) .

Q. What protocols are used for impurity profiling and quantification?

  • Methodology :

  • Impurity Identification : Spike samples with reference standards (e.g., 4-hydroxy-1-methylpiperidine) and compare retention times in HPLC .
  • Quantification : Use a calibration curve (0.1–10 µg/mL) with UV detection at 210 nm; LOD = 0.05 µg/mL .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Study Design :

  • Conditions : Store at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (accelerated).
  • Analysis : Monitor degradation via HPLC at 0, 1, 3, and 6 months. Key degradants include hydrolyzed acetic acid derivatives (retention time shift from 8.2 to 6.5 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.